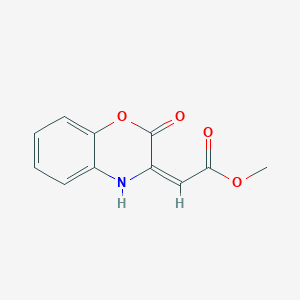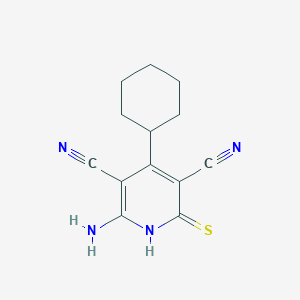
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FMPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized through various methods, which will be discussed in detail in FMPPT has been shown to have a mechanism of action that involves the inhibition of specific enzymes, leading to various biochemical and physiological effects. In this paper, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMPPT.
作用機序
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit specific enzymes, including thymidylate synthase and dihydrofolate reductase. Thymidylate synthase is an enzyme that is essential for DNA synthesis, and its inhibition leads to the inhibition of cell proliferation. Dihydrofolate reductase is an enzyme that is involved in the synthesis of thymidine, and its inhibition leads to the depletion of intracellular folate levels, which is necessary for DNA synthesis.
Biochemical and Physiological Effects:
The inhibition of thymidylate synthase and dihydrofolate reductase by this compound leads to various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis. This compound has also been shown to deplete intracellular folate levels, leading to the inhibition of cell proliferation. In addition, this compound has been shown to inhibit the replication of HIV and HSV-1 by inhibiting the synthesis of viral DNA.
実験室実験の利点と制限
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some experimental setups. This compound also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of this compound analogs with improved pharmacological properties. Another direction is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the study of this compound in animal models could provide valuable information on its efficacy and safety. The potential therapeutic applications of this compound are vast, and further research in this area could lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized through various methods and has been shown to have antitumor, antiviral, and anti-inflammatory properties. Its mechanism of action involves the inhibition of specific enzymes, leading to various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, and further research in this area could lead to the development of new treatments for various diseases.
合成法
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 2-acetyl-1-methylbenzimidazole with ethyl cyanoacetate, followed by the reaction of the resulting compound with furfural. Another synthesis method involves the reaction of 2-acetyl-1-methylbenzimidazole with malononitrile and furfural. The resulting product is then treated with hydrochloric acid to yield this compound. These synthesis methods have been optimized to increase the yield and purity of the final product.
科学的研究の応用
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce apoptosis in these cells. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus type 1 (HSV-1). In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-5-2-3-7-13(10)18-15(20)12(14(19)17-16(18)21)9-11-6-4-8-22-11/h2-9H,1H3,(H,17,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEKQUAFXOYMLJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CO3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)



![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)